molecular formula C13H19N3O4S B13319505 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide

2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide

Katalognummer: B13319505
Molekulargewicht: 313.37 g/mol
InChI-Schlüssel: DOJVHBVUQRGAGC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide is an organic compound that features a nitro group, a piperidine ring, and a sulfonamide group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide typically involves the following steps:

    Nitration of Benzene Sulfonamide: The initial step involves the nitration of benzene sulfonamide to introduce the nitro group. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

    Alkylation: The next step involves the alkylation of the nitrated benzene sulfonamide with 2-(piperidin-3-yl)ethyl bromide. This reaction is typically carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

    Reduction: The nitro group in 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Reduction: 2-Amino-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting bacterial infections or cancer.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, especially those containing sulfonamide and piperidine moieties.

    Biological Studies: The compound can be used in studies investigating the biological activity of nitro and sulfonamide groups in various biological systems.

Wirkmechanismus

The mechanism of action of 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide is primarily determined by its functional groups:

    Nitro Group: The nitro group can undergo bioreduction to form reactive intermediates that can interact with biological macromolecules, leading to cytotoxic effects.

    Sulfonamide Group: Sulfonamides are known to inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Nitro-N-[2-(piperidin-4-yl)ethyl]benzene-1-sulfonamide: Similar structure but with the piperidine ring attached at a different position.

    2-Nitro-N-[2-(morpholin-3-yl)ethyl]benzene-1-sulfonamide: Contains a morpholine ring instead of a piperidine ring.

    2-Nitro-N-[2-(pyrrolidin-3-yl)ethyl]benzene-1-sulfonamide: Contains a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The unique combination of a nitro group, a piperidine ring, and a sulfonamide group in 2-Nitro-N-[2-(piperidin-3-yl)ethyl]benzene-1-sulfonamide provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Eigenschaften

Molekularformel

C13H19N3O4S

Molekulargewicht

313.37 g/mol

IUPAC-Name

2-nitro-N-(2-piperidin-3-ylethyl)benzenesulfonamide

InChI

InChI=1S/C13H19N3O4S/c17-16(18)12-5-1-2-6-13(12)21(19,20)15-9-7-11-4-3-8-14-10-11/h1-2,5-6,11,14-15H,3-4,7-10H2

InChI-Schlüssel

DOJVHBVUQRGAGC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CNC1)CCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.